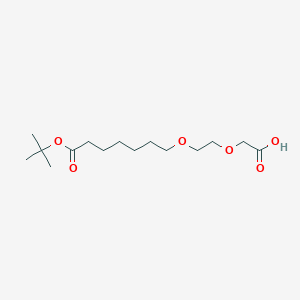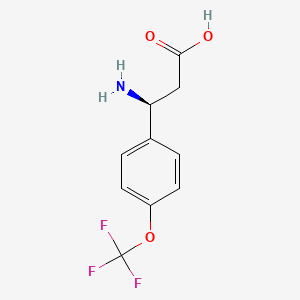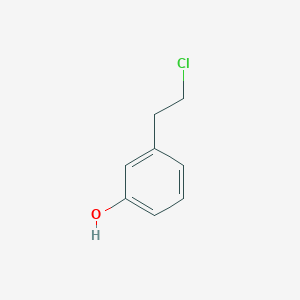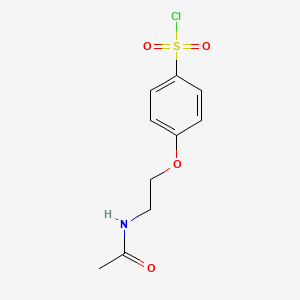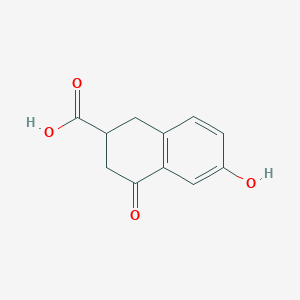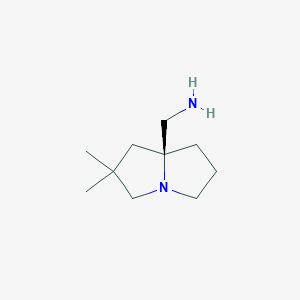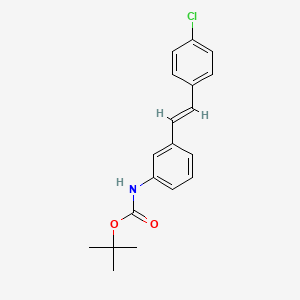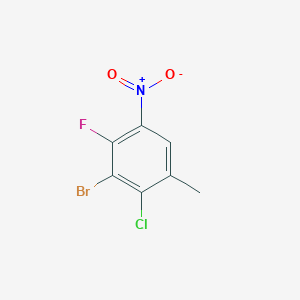![molecular formula C16H13NO2 B12842010 Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4-bromomethylbenzoic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Aminomethyl)[1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(cyanomethyl)benzoate: Similar structure but lacks the biphenyl core.
4-Cyanobenzoic acid methyl ester: Contains a cyanobenzoic acid moiety but without the biphenyl structure.
Uniqueness
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure enhances its stability and allows for diverse chemical modifications, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 4-[4-(cyanomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-17/h2-9H,10H2,1H3 |
Clave InChI |
CSOVPNXTYULNQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


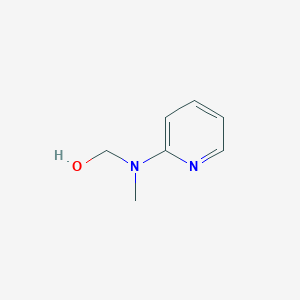
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

